![molecular formula C18H24N4O2 B2867708 3-(dimethylamino)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzamide CAS No. 1705885-12-6](/img/structure/B2867708.png)
3-(dimethylamino)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzamide
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Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
Compounds with similar structural motifs, including pyran, pyrazole, and benzamide groups, have been synthesized and analyzed for their crystal structures. These analyses often reveal important properties such as hydrogen bonding, π–π interactions, and supramolecular aggregation, which are critical for understanding their reactivity and potential applications in materials science and drug design (Kranjc et al., 2012).
Anticancer Activity
Derivatives of similar structures have shown significant cytotoxic activity against various cancer cell lines. This suggests that 3-(dimethylamino)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzamide could potentially be explored for its anticancer properties. The structure-activity relationship (SAR) studies of these compounds contribute to the development of new therapeutic agents (Deady et al., 2003).
Antimicrobial and Antitumor Activities
Research on structurally related compounds has also demonstrated their potential in antimicrobial and antitumor applications. These studies indicate the broad spectrum of biological activities that such compounds can exhibit, underscoring the importance of further research into their mechanisms of action and potential therapeutic uses (El‐Borai et al., 2013).
Anti-inflammatory Activity
The evaluation of related compounds for their in-vitro anti-inflammatory activity has shown promising results. This suggests a potential application of this compound in the development of new anti-inflammatory agents, which could have significant implications for treating various inflammatory disorders (Rathi et al., 2013).
Molecular Docking and COX-2 Inhibition
Studies involving molecular docking and bioassay evaluations as cyclooxygenase-2 (COX-2) inhibitors provide insights into the potential of such compounds in the design of anti-inflammatory drugs. This research avenue is crucial for developing safer and more effective COX-2 inhibitors with fewer side effects than currently available medications (Al-Hourani et al., 2016).
Mechanism of Action
Target of Action
The primary targets of the compound, also known as Opiranserin , are currently under investigation. The compound is in the investigational stage and more research is needed to identify its specific targets and their roles.
Mode of Action
The mode of action of Opiranserin is not fully understood yet. It is believed to interact with its targets in a specific manner that leads to changes in cellular processes. The exact nature of these interactions and the resulting changes are still under investigation .
Pharmacokinetics
The compound is soluble in DMSO , which suggests it may have good bioavailability. More research is needed to understand its pharmacokinetic profile and how it impacts the compound’s bioavailability .
Result of Action
The molecular and cellular effects of Opiranserin’s action are currently under investigation. It is part of an ongoing clinical trial (NCT03997838) evaluating its efficacy and safety for the treatment of post-operative pain . The results of this trial will provide valuable insights into the effects of the compound’s action.
Action Environment
The influence of environmental factors on Opiranserin’s action, efficacy, and stability is not fully understood. Factors such as temperature, pH, and the presence of other compounds could potentially influence its action. More research is needed to understand these influences .
Future Directions
properties
IUPAC Name |
3-(dimethylamino)-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-21(2)17-5-3-4-15(10-17)18(23)20-16-11-19-22(13-16)12-14-6-8-24-9-7-14/h3-5,10-11,13-14H,6-9,12H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZACJBUZLRPCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NC2=CN(N=C2)CC3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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